

# Preclinical Pharmacokinetics of LY2780301 (Gandosumetinib): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LY2780301**, also known as gandosumetinib, is an orally bioavailable, potent, and highly selective ATP-competitive dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and Akt (protein kinase B). By targeting these key nodes in the PI3K/Akt/mTOR signaling pathway, **LY2780301** disrupts critical cellular processes implicated in tumorigenesis, including cell proliferation, growth, and survival, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available information on the preclinical pharmacokinetics of **LY2780301**, its mechanism of action, and relevant experimental context.

## Quantitative Preclinical Pharmacokinetic Data

Extensive searches of publicly available scientific literature, regulatory documents, and clinical trial databases did not yield specific quantitative preclinical pharmacokinetic data for **LY2780301** in animal models such as mice, rats, or dogs. This information, including parameters like maximum concentration (C<sub>max</sub>), time to maximum concentration (T<sub>max</sub>), area under the curve (AUC), clearance (CL), volume of distribution (V<sub>d</sub>), and oral bioavailability, is considered proprietary by the manufacturer, Eli Lilly and Company, and is often detailed in confidential documents such as the Investigator's Brochure.

While direct preclinical data is not available, a first-in-human Phase I clinical trial provides some insight into the compound's pharmacokinetic profile in humans. Preliminary data from this study

indicated a clearance (CL/F) of 4.5 L/h and a half-life (t<sub>1/2</sub>) of approximately 24 hours in patients with advanced solid tumors. The plasma exposures in this trial were reported to have exceeded the predicted efficacious concentrations, which were likely established based on non-disclosed preclinical xenograft models.

## Mechanism of Action and Signaling Pathway

**LY2780301** exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This pathway plays a crucial role in regulating cell cycle progression, proliferation, and survival. The diagram below illustrates the mechanism of action of **LY2780301** within this pathway.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Preclinical Pharmacokinetics of LY2780301 (Gandosumetinib): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1150114#ly2780301-preclinical-pharmacokinetics\]](https://www.benchchem.com/product/b1150114#ly2780301-preclinical-pharmacokinetics)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)